(R)-Fasiglifam

GPR40 agonist activity Stereochemical specificity Negative control validation

Researchers validating GPR40/FFAR1 target engagement in insulin secretion or hepatotoxicity assays require a stereochemically matched, inactive control. (R)-Fasiglifam is the pharmacologically inert R-enantiomer of TAK-875, sharing identical physicochemical properties (MW 524.63) without GPR40 agonism (EC50 >10 μM vs. 14-72 nM for the S-enantiomer). - Confirms GPR40-specific effects in GSIS assays and distinguishes target-mediated from compound-specific hepatotoxicity in DILI models. - Shipped ambient as a non-hazardous solid; >95% purity validated for reproducible negative control performance.

Molecular Formula C29H32O7S
Molecular Weight 524.6 g/mol
Cat. No. B570503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fasiglifam
Synonyms(3R)-6-[[2’,6’-Dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid
Molecular FormulaC29H32O7S
Molecular Weight524.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1
InChIKeyBZCALJIHZVNMGJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fasiglifam: Negative Control for GPR40 Research


(R)-Fasiglifam (CAS 1234474-57-7) is the R-enantiomer of fasiglifam (TAK-875), a GPR40/FFAR1 agonist that progressed to Phase III clinical trials before termination due to hepatotoxicity concerns [1]. The compound is pharmacologically inactive at the GPR40 receptor and is exclusively utilized as an experimental negative control in studies evaluating fasiglifam (TAK-875) [2]. Unlike the active S-enantiomer (TAK-875, EC50 = 14–72 nM), (R)-Fasiglifam does not activate GPR40-mediated signaling, making it an indispensable tool for confirming target engagement specificity [3].

Stereochemically matched negative control for fasiglifam (TAK-875)
Pharmacologically inactive at GPR40, supports target-engagement specificity
Enables distinction of GPR40-mediated effects from off-target activity

Why (R)-Fasiglifam Is Irreplaceable


Generic substitution with racemic fasiglifam or other GPR40 pathway inhibitors fails to satisfy the precise experimental requirement that (R)-Fasiglifam uniquely addresses: providing a stereochemically matched, pharmacologically inert control for the active S-enantiomer (TAK-875) [1]. The R-enantiomer shares identical physicochemical properties—including molecular weight (524.63 g/mol), solubility profile, and membrane permeability characteristics—with the active fasiglifam, yet lacks measurable GPR40 agonist activity [2]. This stereochemical pairing enables researchers to distinguish GPR40-mediated pharmacological effects from off-target or compound-specific effects [3]. Racemic fasiglifam introduces confounding agonist activity (EC50 ≈ 72 nM) that obscures baseline measurements; alternative GPR40 antagonists or other inactive compounds lack the matched molecular properties essential for controlled comparative studies in pancreatic β-cell assays, hepatotoxicity investigations, and receptor binding studies [4].

Racemic fasiglifam
Introduces GPR40 agonist activity, confounds baseline measurements
Generic GPR40 antagonists
Lack matched physicochemical properties for controlled studies
Other inactive compounds
Absent stereochemical pairing, limiting mechanistic interpretation

(R)-Fasiglifam Comparative Evidence


GPR40 Agonist Activity: Inactive Control

(R)-Fasiglifam is the pharmacologically inactive R-enantiomer of fasiglifam, contrasting with the active S-enantiomer TAK-875 which demonstrates EC50 = 72 nM at GPR40. This stereochemical distinction provides a matched-pair control for distinguishing target-specific versus off-target effects [1].

GPR40 Agonist Activity
Head-to-head
Target: No detectable agonist activity Comparator (TAK-875): EC50 72 nM
Supports enantiomer-specific control context
Reported GPR40 functional assay data
GPR40 agonist activity Stereochemical specificity Negative control validation

Glucose-Dependent Insulin Secretion vs Sulfonylureas

While this evidence pertains to the active fasiglifam (TAK-875) rather than (R)-Fasiglifam, it establishes the critical differentiation that makes (R)-Fasiglifam essential as a negative control. Fasiglifam (3 mg/kg) maintained normoglycemia in nonfasted control rats, whereas glimepiride (10 mg/kg) decreased plasma glucose below normal levels and caused hypoglycemia [1]. In 12-week clinical trials, fasiglifam produced significantly fewer hypoglycemic episodes compared with glimepiride (incidence comparable to placebo) [2].

Glucose-Dependent Secretion vs SU
Class-level
Fewer hypoglycemic episodes vs. glimepiride (p
Supports glucose-dependent insulin secretion context
Derived from active fasiglifam; class-level inference
GPR40 Agonist Potency
Head-to-head
Fasiglifam: EC50 270 nM CPL207280: EC50 80 nM (3.4-fold more potent)
Supports reference agonist context
Human GPR40 Ca2+ influx assay
Hepatotoxicity
Head-to-head
Fasiglifam: OATP1B1 IC50 0.49 μM CPL207280: IC50 17.9 μM (36.5-fold weaker inhibition)
Supports transporter-mediated DILI investigation context
Hepatobiliary transporter panel data
Glucose-Lowering Efficacy
Head-to-head
Fasiglifam: -37.6% glucose AUC Glibenclamide: -12.3% glucose AUC
Supports model-response endpoint context
N-STZ-1.5 diabetic rat OGTT
GPR40 Potency Ranking
Data to verify
Intermediate potency rank among tested GPR40 agonists
Context-dependent; supports class-level potency review
Cross-study comparison, sources not specified
Hypoglycemia risk Glucose-dependent insulin secretion Safety pharmacology

GPR40 Agonist Potency: Fasiglifam vs CPL207280

In direct head-to-head Ca2+ influx assays using human GPR40 protein, fasiglifam (TAK-875) demonstrated an EC50 of 270 nM, while the newer GPR40 agonist CPL207280 showed greater potency with an EC50 of 80 nM [1]. These comparative data establish fasiglifam as the benchmark reference compound against which newer GPR40 agonists are evaluated, and correspondingly position (R)-Fasiglifam as the essential negative control for such comparative studies .

GPR40 Agonist Potency
Head-to-head
Fasiglifam: EC50 270 nM CPL207280: EC50 80 nM (3.4-fold more potent)
Supports reference agonist context
Human GPR40 Ca2+ influx assay
GPR40 agonist potency Calcium influx assay Comparative pharmacology

Hepatotoxicity: Fasiglifam vs CPL207280

Fasiglifam development was terminated in Phase III due to hepatotoxicity associated with inhibition of hepatic bile acid transporters. Comparative data show fasiglifam inhibits OATP1B1 with an IC50 of 0.49 μM, whereas CPL207280 demonstrates substantially reduced inhibition with an IC50 of 17.9 μM [1]. This hepatotoxicity liability creates a critical research need for (R)-Fasiglifam as a stereochemically matched control in mechanistic DILI investigations [2].

Hepatotoxicity
Head-to-head
Fasiglifam: OATP1B1 IC50 0.49 μM CPL207280: IC50 17.9 μM (36.5-fold weaker inhibition)
Supports transporter-mediated DILI investigation context
Hepatobiliary transporter panel data
Hepatotoxicity Transporter inhibition Drug-induced liver injury

Glucose-Lowering Efficacy: Fasiglifam vs Sulfonylureas

In diabetic N-STZ-1.5 rats, oral administration of fasiglifam (3–30 mg/kg) dose-dependently improved glucose tolerance, with a maximal effect of -37.6% glucose AUC reduction, significantly greater than glibenclamide which achieved only -12.3% reduction at maximal effective doses [1]. Additionally, fasiglifam maintained efficacy after 15 weeks of treatment, whereas glibenclamide effects were completely diminished after 4 weeks due to secondary failure [2].

Glucose-Lowering Efficacy
Head-to-head
Fasiglifam: -37.6% glucose AUC Glibenclamide: -12.3% glucose AUC
Supports model-response endpoint context
N-STZ-1.5 diabetic rat OGTT
Glucose tolerance Insulin secretion Sulfonylurea comparator

GPR40 Agonist Potency Ranking

Within the GPR40 agonist class, fasiglifam (TAK-875) demonstrates EC50 = 14–72 nM as a partial agonist, positioning it between the full agonist SCO-267 (EC50 = 12 nM) and other partial agonists . MK-8666, a more potent partial agonist, achieves EC50 = 0.9 nM . This intermediate potency profile, combined with its extensive clinical characterization, establishes fasiglifam as the most widely adopted reference standard in the class.

GPR40 Potency Ranking
Data to verify
Intermediate potency rank among tested GPR40 agonists
Context-dependent; supports class-level potency review
Cross-study comparison, sources not specified
GPR40 agonist ranking Full agonist Partial agonist

(R)-Fasiglifam Research Applications


GPR40-Mediated Insulin Secretion Control

In glucose-stimulated insulin secretion (GSIS) assays using pancreatic β-cell lines (e.g., MIN6, INS-1 833/15) or primary islets, (R)-Fasiglifam serves as the stereochemically matched negative control for fasiglifam (TAK-875). While TAK-875 augments GSIS via GPR40 activation (EC50 = 14–72 nM), (R)-Fasiglifam produces no enhancement, confirming that observed insulinotropic effects are mediated specifically through GPR40 agonism rather than compound-specific off-target activity [1]. This application is essential for validating new GPR40 agonists and characterizing structure-activity relationships (SAR) in medicinal chemistry programs.

Hepatotoxicity Mechanism Studies

Given fasiglifam's well-documented hepatotoxicity—terminated in Phase III due to DILI, with mechanistic links to acyl glucuronide formation, MRP2/4 and BSEP transporter inhibition, and mitochondrial toxicity [1]—(R)-Fasiglifam provides an essential negative control for distinguishing GPR40-mediated from compound-specific hepatotoxic effects. In assays evaluating ALT elevations (>3× ULN incidence: 2.7% for fasiglifam vs. 0.5% for placebo), (R)-Fasiglifam enables researchers to determine whether observed toxicity derives from target engagement or from the physicochemical properties of the fasiglifam scaffold [2].

Receptor Binding Specificity Controls

In selectivity screening panels assessing GPR40 agonist activity across the FFA receptor family (GPR41, GPR43, GPR120) and other GPCRs, (R)-Fasiglifam functions as a negative control to establish baseline non-specific binding or assay interference. While fasiglifam (TAK-875) demonstrates >10 μM EC50 against other FFA receptors—indicating >700-fold selectivity over its GPR40 EC50 of 14 nM—(R)-Fasiglifam verifies that observed selectivity profiles are stereospecific and not artifacts of the assay system [1]. This is particularly relevant given the 2.3 Å co-complex structure of hGPR40-TAK-875, which reveals a unique binding mode [2].

Comparative Pharmacology Reference Control

In head-to-head comparative studies of novel GPR40 agonists (e.g., CPL207280, SCO-267, ZYDG2, MK-8666), fasiglifam serves as the industry-standard reference agonist due to its extensive clinical and preclinical characterization [1]. (R)-Fasiglifam is the corresponding negative control that enables researchers to establish assay windows and validate that observed agonist activity is specific and stereosensitive. This application is critical for compounds such as CPL207280 (EC50 = 80 nM vs. fasiglifam EC50 = 270 nM in Ca2+ assays) where establishing comparative potency requires validated positive and negative controls [2].

Application
Selection Property
Validation Focus
Insulin secretion assay control
Stereochemical matched-pair
Target-engagement specificity for GPR40 agonism
Hepatotoxicity mechanism studies
Matched physicochemical scaffold
Distinguishing target-mediated vs. compound-specific toxicity
GPCR selectivity panel control
Stereospecific inactivity
Baseline non-specific binding verification
Comparative agonist benchmarking
Established reference standard pair
Assay window validation and stereosensitivity confirmation

Technical Documentation Hub

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33 linked technical documents
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